

ATTO 590 Dye: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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This technical guide provides an in-depth overview of the **ATTO 590** fluorescent dye, a powerful tool for researchers, scientists, and drug development professionals. This document details the dye's structure and properties, offers comprehensive experimental protocols for its various applications, and presents visualizations of relevant biological pathways and experimental workflows.

Core Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.^{[1][2][3][4]} It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][3][4]} These features make it highly suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy techniques like STED, PALM, and dSTORM, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).^{[1][2][5]} The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectral properties.^{[1][3][5]}

The chemical structure of the **ATTO 590** para-isomer cation is characterized as a xanthene dye, a dicarboxylic acid, an organic heteropentacyclic compound, and an organic cation.^[6]

Spectral and Photophysical Properties

The key spectral and photophysical characteristics of **ATTO 590** are summarized in the table below. These properties are crucial for designing and optimizing fluorescence-based experiments.

Property	Value	Reference
Absorption Maximum (λ_{abs})	593 - 594 nm	[1][5]
Emission Maximum (λ_{em})	621 - 624 nm	[1][7]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][5]
Fluorescence Quantum Yield (Φ)	0.80	[3]
Fluorescence Lifetime (τ)	3.7 ns	[3]

Experimental Protocols

ATTO 590 can be conjugated to various biomolecules, including proteins and nucleic acids, through different reactive groups. The following sections provide detailed protocols for common labeling procedures and applications.

Labeling of Proteins and Oligonucleotides

ATTO 590 is available in several reactive forms, with NHS esters and maleimides being the most common for labeling proteins and other molecules with primary amine and thiol groups, respectively.

2.1.1. Amine-Reactive Labeling using **ATTO 590** NHS Ester

This protocol is suitable for labeling proteins and amine-modified oligonucleotides.

- Materials:
 - **ATTO 590** NHS ester
 - Protein or amine-modified oligonucleotide solution

- Amine-free buffer (e.g., PBS, HEPES)
- Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25)
- Procedure:
 - Prepare the Protein/Oligonucleotide Solution: Dissolve the protein or oligonucleotide in an amine-free buffer. For optimal labeling, the protein concentration should be at least 2 mg/mL.^[8] Adjust the pH of the solution to 8.3-9.0 by adding the sodium bicarbonate buffer.^[8]
 - Prepare the Dye Solution: Immediately before use, dissolve the **ATTO 590** NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.
 - Conjugation: Add the dye solution to the protein/oligonucleotide solution. The optimal molar ratio of dye to protein/oligonucleotide should be determined empirically, but a 2 to 10-fold molar excess of the dye is a good starting point.^[9]
 - Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or shaking, protected from light.^[8]
 - Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column.

2.1.2. Thiol-Reactive Labeling using **ATTO 590** Maleimide

This protocol is designed for labeling proteins and other molecules containing free thiol groups.

- Materials:
 - **ATTO 590** maleimide
 - Protein or thiol-containing molecule solution

- Thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
- Anhydrous, amine-free DMSO or DMF
- Reducing agent (optional, e.g., DTT or TCEP)
- Gel filtration column (e.g., Sephadex G-25)
- Procedure:
 - Prepare the Protein Solution: Dissolve the protein in a thiol-free buffer at a pH of 7.0-7.5. [2][10] If necessary, reduce any disulfide bonds by incubating with a reducing agent like DTT or TCEP.[10] If DTT is used, it must be removed before adding the dye.[10]
 - Prepare the Dye Solution: Immediately before use, dissolve the **ATTO 590** maleimide in DMSO or DMF to a concentration of 10-20 mM.[10]
 - Conjugation: Add the dye solution to the protein solution, typically at a 10 to 20-fold molar excess.[11]
 - Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][11]
 - Purification: Remove the unreacted dye using a gel filtration column.[2]

Immunofluorescence Staining

This protocol outlines the general steps for using an **ATTO 590**-conjugated secondary antibody for immunocytochemistry.

- Materials:
 - Cells cultured on coverslips
 - Phosphate-buffered saline (PBS)
 - Fixation buffer (e.g., 4% paraformaldehyde in PBS)
 - Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

- Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
- Primary antibody
- **ATTO 590**-conjugated secondary antibody
- Mounting medium
- Procedure:
 - Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.
 - Fixation: Rinse the cells with PBS and then fix with the fixation buffer for 10-20 minutes at room temperature.
 - Washing: Wash the cells three times with PBS for 5 minutes each.
 - Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[\[12\]](#)
 - Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
 - Washing: Wash the cells three times with PBS for 5 minutes each.
 - Secondary Antibody Incubation: Dilute the **ATTO 590**-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
 - Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
 - Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

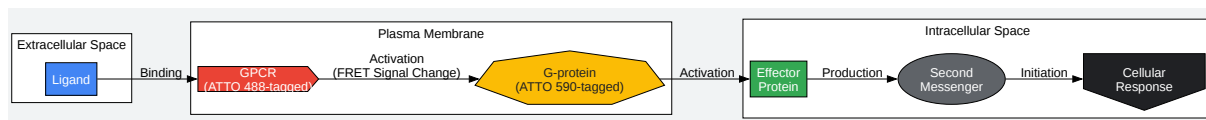
Stimulated Emission Depletion (STED) Microscopy

ATTO 590 is a suitable dye for STED microscopy, a super-resolution imaging technique.

- Instrumentation: A STED microscope equipped with an excitation laser line around 590-594 nm and a STED laser line, typically at 775 nm, is required.[\[13\]](#)
- Sample Preparation: Prepare samples as for standard immunofluorescence, ensuring optimal labeling density and the use of a suitable mounting medium.
- Imaging Workflow:
 - Confocal Imaging: Initially, locate the region of interest and acquire a standard confocal image to assess the sample and labeling quality.
 - STED Imaging: Switch to STED mode. Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching. The STED laser depletes the fluorescence in the periphery of the excitation spot, leading to a smaller effective focal spot and thus higher resolution.
 - Image Acquisition: Acquire the STED image. It is often beneficial to average multiple frames to improve the signal-to-noise ratio.

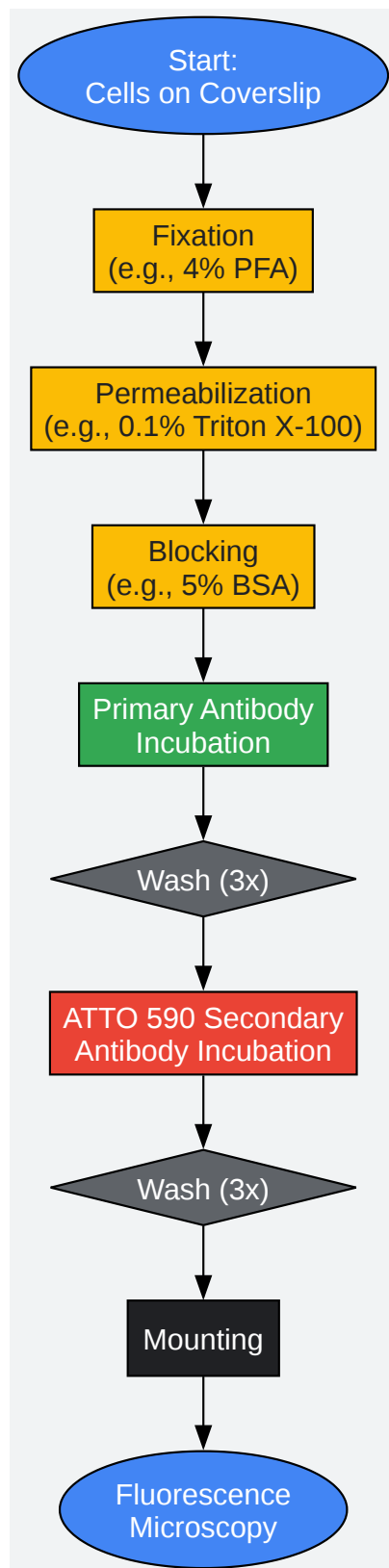
Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual GPCR signaling pathway that can be studied using FRET with an **ATTO 590**-based sensor and a typical experimental workflow for immunofluorescence.



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Caption: Conceptual GPCR signaling pathway suitable for FRET analysis.



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Caption: A typical experimental workflow for immunofluorescence staining.

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